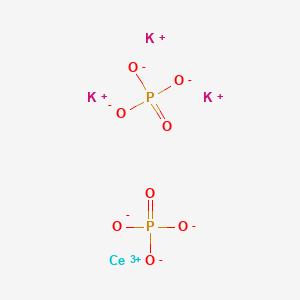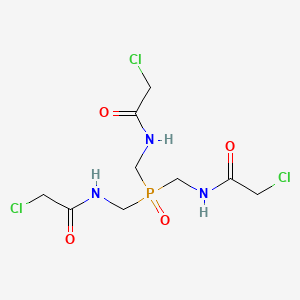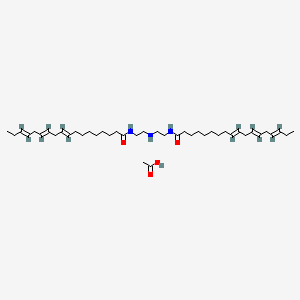
Phosphoric acid, dodecyl ester, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biodiesel , is a renewable, biodegradable fuel derived from various organic sources such as vegetable oils, animal fats, and recycled cooking oils. It is an alternative to conventional diesel fuel and is used in diesel engines without requiring significant modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Biodiesel is primarily produced through a chemical process called transesterification . This involves reacting triglycerides (fats/oils) with an alcohol (usually methanol or ethanol) in the presence of a catalyst (typically sodium hydroxide or potassium hydroxide). The reaction conditions generally include:
Temperature: 50-60°C
Pressure: Atmospheric pressure
Reaction Time: 1-2 hours
Industrial Production Methods
In industrial settings, biodiesel production involves the following steps:
Feedstock Preparation: Cleaning and drying the raw materials.
Transesterification: Mixing the feedstock with alcohol and catalyst in a reactor.
Separation: Separating the biodiesel from the glycerol byproduct.
Purification: Washing and drying the biodiesel to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Biodiesel undergoes several chemical reactions, including:
Oxidation: Exposure to air can lead to the formation of peroxides and other oxidation products.
Hydrolysis: Reaction with water can produce free fatty acids and glycerol.
Polymerization: Under certain conditions, biodiesel can polymerize, leading to the formation of gums and deposits.
Common Reagents and Conditions
Oxidation: Oxygen, light, and heat can accelerate oxidation.
Hydrolysis: Water and acidic or basic conditions can promote hydrolysis.
Polymerization: High temperatures and the presence of catalysts can induce polymerization.
Major Products Formed
Oxidation: Peroxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and glycerol.
Polymerization: Gums and deposits.
Scientific Research Applications
Biodiesel has a wide range of scientific research applications, including:
Chemistry: Studying the transesterification process and developing new catalysts.
Biology: Investigating the biodegradability and environmental impact of biodiesel.
Medicine: Exploring the potential use of biodiesel byproducts in pharmaceuticals.
Industry: Developing more efficient production methods and improving fuel quality.
Mechanism of Action
Biodiesel works by combusting in diesel engines to produce energy. The combustion process involves the oxidation of the fatty acid methyl esters in biodiesel, releasing energy in the form of heat. The molecular targets and pathways involved include:
Combustion Pathway: Oxidation of carbon and hydrogen atoms in the fatty acid chains.
Energy Release: Conversion of chemical energy into mechanical energy.
Comparison with Similar Compounds
Similar Compounds
Petroleum Diesel: Derived from crude oil, non-renewable, and produces higher emissions.
Ethanol: Alcohol-based fuel, renewable, but less energy-dense than biodiesel.
Hydrogenated Vegetable Oil (HVO): Similar to biodiesel but produced through hydrogenation rather than transesterification.
Uniqueness
Biodiesel stands out due to its:
Renewability: Produced from organic sources.
Biodegradability: Breaks down more easily in the environment.
Compatibility: Can be used in existing diesel engines with minimal modifications.
Properties
CAS No. |
90605-05-3 |
|---|---|
Molecular Formula |
C12H33N2O4P |
Molecular Weight |
300.38 g/mol |
IUPAC Name |
diazanium;dodecyl phosphate |
InChI |
InChI=1S/C12H27O4P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;;/h2-12H2,1H3,(H2,13,14,15);2*1H3 |
InChI Key |
OEGDRYRDQUBDHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)([O-])[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


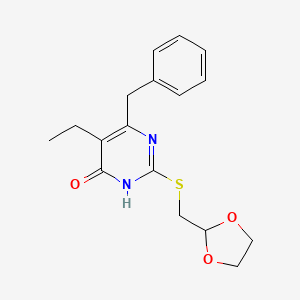

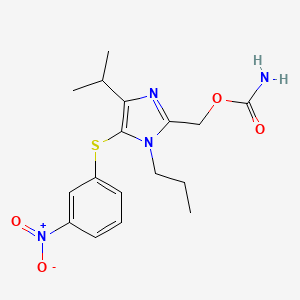
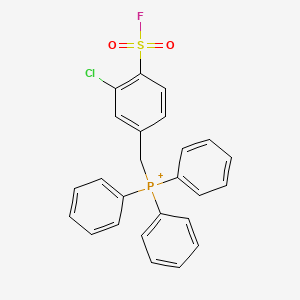

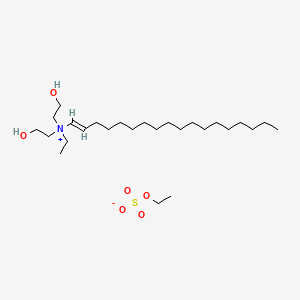

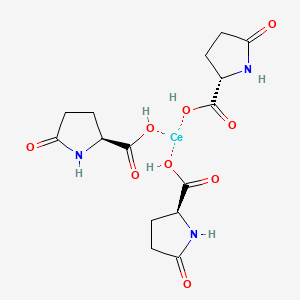
![2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12668865.png)
